VIP Antagonist - 125093-93-8

VIP Antagonist

Catalog Number: EVT-1484570
CAS Number: 125093-93-8
Molecular Formula: C154H257N49O40S
Molecular Weight: 3467.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Vasoactive Intestinal Peptide (VIP)

Compound Description: Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide hormone with potent immunosuppressive effects, primarily mediated by the VPAC1 receptor [, , , ]. VIP suppresses Th1 immunity [, ], reduces T cell proliferation, and diminishes pro-inflammatory cytokine secretion []. In cancer, VIP overexpression may contribute to immune evasion and tumor progression [, ].

Relevance: VIP is the endogenous ligand for the receptors targeted by VIPhyb. VIPhyb acts as a VIP receptor antagonist, blocking the immunosuppressive effects of VIP [, , , , , , ].

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)

Compound Description: PACAP is a neuropeptide that shares structural similarities with VIP and binds to VIP receptors, albeit with different affinities [].

Neurotensin(6-11)-VIP(7-28)

Compound Description: This compound represents an early iteration of a VIP antagonist and is structurally similar to VIPhyb [].

Relevance: The use of Neurotensin(6-11)-VIP(7-28) as a VIP antagonist, similar to VIPhyb, demonstrates the ongoing development of compounds targeting VIP signaling for therapeutic benefit in conditions like cancer [].

(N-stearyl, norleucine17) VIPhybrid

Compound Description: This compound represents a modified version of a VIP antagonist with a broader spectrum of activity against VIP receptors [].

Compound Description: These antagonists are newer generation compounds designed to have higher binding affinity for VIP receptors compared to VIPhyb [, , , ]. They demonstrated superior ability to augment T cell activation and improve anti-tumor response in a mouse model of acute myeloid leukemia [].

Overview

Vasoactive intestinal peptide antagonists, commonly referred to as VIP antagonists, are compounds that inhibit the action of vasoactive intestinal peptide, a neuropeptide that plays significant roles in various physiological processes, including vasodilation, immune response modulation, and neurotransmission. The development of VIP antagonists has garnered attention due to their potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions where VIP signaling may be dysregulated.

Source

Vasoactive intestinal peptide was first discovered in the 1970s and is primarily produced in the gastrointestinal tract and central nervous system. It interacts with specific receptors, primarily VPAC1 and VPAC2, which are G protein-coupled receptors that mediate its biological effects. The antagonists are designed to block these receptors, thereby inhibiting the physiological effects of VIP.

Classification

VIP antagonists can be classified based on their selectivity for specific receptors. Some are selective for VPAC1 or VPAC2 receptors, while others may have broader activity profiles. This classification is crucial for tailoring therapeutic strategies to specific pathologies.

Synthesis Analysis

Methods

The synthesis of VIP antagonists typically involves solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of peptides on a solid support. This technique facilitates the incorporation of various amino acids and modifications to enhance stability and receptor affinity.

Technical Details:

  • Solid-Phase Peptide Synthesis: Involves attaching a protected amino acid to a resin, followed by deprotection and coupling with subsequent amino acids.
  • Combinatorial Approaches: These methods allow for the rapid generation of diverse peptide libraries to identify potent antagonists through screening.

For example, the synthesis of selective antagonists like ANT308 has been reported using SPPS techniques combined with specific modifications to enhance receptor binding affinity .

Molecular Structure Analysis

Structure

VIP antagonists are typically peptide-based molecules that mimic parts of the natural vasoactive intestinal peptide structure but contain modifications that confer antagonist properties. The structural integrity is crucial for binding to the VIP receptors effectively.

Data

The molecular structure often includes:

  • Amino Acid Sequence: Variations from the native vasoactive intestinal peptide sequence.
  • Conformational Modifications: Such as cyclization or incorporation of non-natural amino acids to enhance stability and receptor specificity.

For instance, ANT308 has been characterized by its high binding affinity to both VPAC1 and VPAC2 receptors due to its optimized structure .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in synthesizing VIP antagonists include:

  • Peptide Bond Formation: Through coupling reactions during SPPS.
  • Modification Reactions: Such as acetylation or cyclization to improve pharmacokinetic properties.

Technical Details:

  • Coupling Agents: Commonly used agents include HATU or DIC for efficient bond formation between amino acids.
  • Deprotection Steps: Essential for activating functional groups necessary for further reactions.
Mechanism of Action

Process

VIP antagonists exert their effects by binding to VPAC1 and VPAC2 receptors without activating them. This blockade prevents the natural vasoactive intestinal peptide from exerting its physiological effects, which can be beneficial in conditions where VIP signaling contributes to disease pathology.

Data

Research indicates that VIP receptor antagonism can lead to:

  • Inhibition of T cell exhaustion in cancer models.
  • Modulation of inflammatory responses in autoimmune diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically ranges from 1000 to 3000 Da for peptide-based antagonists.
  • Solubility: Often soluble in aqueous solutions due to their peptide nature but may require formulation adjustments for stability.

Chemical Properties

  • Stability: Many VIP antagonists are designed to be resistant to enzymatic degradation, enhancing their therapeutic potential.
  • Reactivity: The presence of functional groups allows for further modifications or conjugations with other therapeutic agents.

Relevant data from studies indicate that modifications can significantly impact both solubility and receptor binding affinity .

Applications

Scientific Uses

VIP antagonists have diverse applications in research and clinical settings:

  • Cancer Therapy: They are being explored as adjunct therapies in cancer treatment by enhancing immune responses against tumors .
  • Inflammatory Diseases: Their ability to modulate immune responses makes them candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
  • Neuroprotection: Potential applications in neurodegenerative diseases due to their role in neurotransmission modulation.

Research continues to explore new formulations and combinations with existing therapies to maximize the efficacy of VIP antagonists in various medical fields.

Properties

CAS Number

125093-93-8

Product Name

VIP Antagonist

IUPAC Name

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C154H257N49O40S

Molecular Weight

3467.06

InChI

InChI=1S/C154H257N49O40S/c1-15-81(10)120(146(239)195-104(68-79(6)7)134(227)187-101(123(164)216)72-115(161)211)199-142(235)111(76-204)197-138(231)109(74-117(163)213)192-135(228)103(67-78(4)5)189-136(229)105(69-85-40-46-88(207)47-41-85)190-130(223)93(32-18-22-57-157)179-127(220)94(33-19-23-58-158)184-145(238)119(80(8)9)198-124(217)82(11)177-125(218)99(54-65-244-14)182-132(225)98(52-53-114(160)210)181-126(219)92(31-17-21-56-156)178-128(221)95(34-24-59-173-151(165)166)180-133(226)102(66-77(2)3)188-131(224)97(36-26-61-175-153(169)170)185-147(240)121(83(12)205)200-140(233)106(70-86-42-48-89(208)49-43-86)191-137(230)108(73-116(162)212)193-139(232)110(75-118(214)215)196-148(241)122(84(13)206)201-141(234)107(71-87-44-50-90(209)51-45-87)194-144(237)113-39-29-64-203(113)150(243)100(37-27-62-176-154(171)172)186-129(222)96(35-25-60-174-152(167)168)183-143(236)112-38-28-63-202(112)149(242)91(159)30-16-20-55-155/h40-51,77-84,91-113,119-122,204-209H,15-39,52-76,155-159H2,1-14H3,(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H2,164,216)(H,177,218)(H,178,221)(H,179,220)(H,180,226)(H,181,219)(H,182,225)(H,183,236)(H,184,238)(H,185,240)(H,186,222)(H,187,227)(H,188,224)(H,189,229)(H,190,223)(H,191,230)(H,192,228)(H,193,232)(H,194,237)(H,195,239)(H,196,241)(H,197,231)(H,198,217)(H,199,235)(H,200,233)(H,201,234)(H,214,215)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)(H4,171,172,176)/t81-,82-,83+,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-,121?,122?/m0/s1

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.